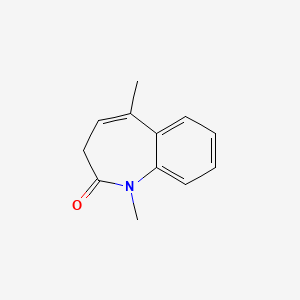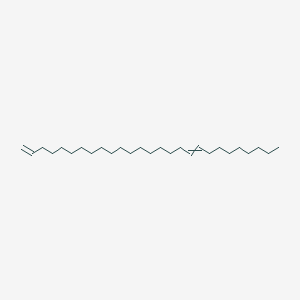
Heptacosa-1,18-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosa-1,18-diene is a long-chain hydrocarbon with the molecular formula C27H52 It is characterized by the presence of two double bonds located at the first and eighteenth positions of the carbon chain This compound is part of the diene family, which are hydrocarbons containing two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptacosa-1,18-diene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation to form the diene .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds.
Analyse Chemischer Reaktionen
Types of Reactions: Heptacosa-1,18-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming heptacosane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Heptacosane.
Substitution: Halogenated or hydrogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Heptacosa-1,18-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Wirkmechanismus
The mechanism of action of heptacosa-1,18-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further chemical transformations. The compound’s long carbon chain allows it to integrate into lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Heptacosa-1,18-diene can be compared with other long-chain dienes, such as:
Nonacosa-1,20-diene: Similar in structure but with a longer carbon chain.
Hentriaconta-1,22-diene: Another long-chain diene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical properties and reactivity compared to other long-chain dienes .
Eigenschaften
CAS-Nummer |
104899-45-8 |
|---|---|
Molekularformel |
C27H52 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
heptacosa-1,18-diene |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-27H2,2H3 |
InChI-Schlüssel |
DZRVIJLCWLXRAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
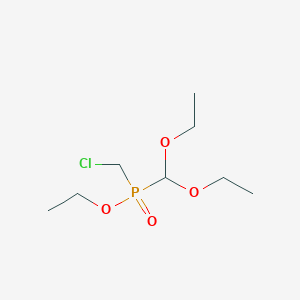
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
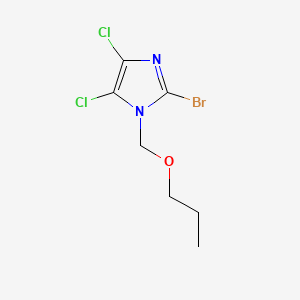
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
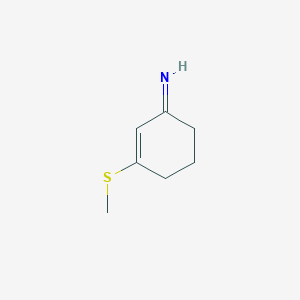
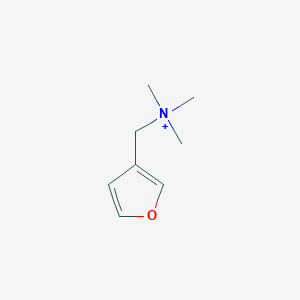



![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
